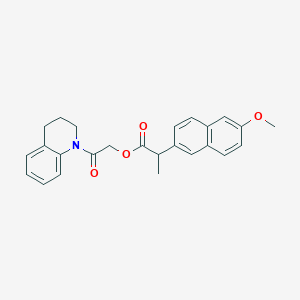![molecular formula C12H19NO2 B10890069 2-{[(4-Methoxyphenyl)methyl]amino}butan-1-ol](/img/structure/B10890069.png)
2-{[(4-Methoxyphenyl)methyl]amino}butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(4-Methoxyphenyl)methyl]amino}butan-1-ol is an organic compound that belongs to the class of secondary amines It is characterized by the presence of a methoxyphenyl group attached to a butanol backbone through an amino linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Methoxyphenyl)methyl]amino}butan-1-ol can be achieved through several methods. One common approach involves the reduction of Schiff bases. For example, the compound can be synthesized by reacting 4-methoxybenzaldehyde with butan-1-amine to form a Schiff base, which is then reduced using sodium borohydride (NaBH4) to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as lithium aluminum hydride (LiAlH4) or iron may also be employed to facilitate the reduction reactions .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(4-Methoxyphenyl)methyl]amino}butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
2-{[(4-Methoxyphenyl)methyl]amino}butan-1-ol has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-{[(4-Methoxyphenyl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[(4-Methoxyphenyl)methyl]amino}ethan-1-ol: This compound has a similar structure but with an ethan-1-ol backbone instead of butan-1-ol.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another related compound with a dimethylaniline group.
Uniqueness
2-{[(4-Methoxyphenyl)methyl]amino}butan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its longer butan-1-ol backbone may result in different reactivity and interactions compared to similar compounds with shorter backbones .
Propriétés
Formule moléculaire |
C12H19NO2 |
|---|---|
Poids moléculaire |
209.28 g/mol |
Nom IUPAC |
2-[(4-methoxyphenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-3-11(9-14)13-8-10-4-6-12(15-2)7-5-10/h4-7,11,13-14H,3,8-9H2,1-2H3 |
Clé InChI |
TVBHEFDNRRBGAK-UHFFFAOYSA-N |
SMILES canonique |
CCC(CO)NCC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]phenyl}acetamide](/img/structure/B10889991.png)
![N-ethyl-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10889992.png)
![3-amino-1-({5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}carbonyl)-1H-pyrazole-4-carbonitrile](/img/structure/B10889993.png)
![2,2'-{(2-oxocyclohexane-1,3-diylidene)bis[(E)methylylidene(2-methoxybenzene-4,1-diyl)oxy]}diacetic acid](/img/structure/B10889999.png)
![N~5~-{3-[(1-Adamantylcarbonyl)amino]phenyl}-1-methyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10890015.png)
![5-[(Cyclohexylcarbonyl)amino]-2-(ethylamino)-1,3-thiazole-4-carboxamide](/img/structure/B10890016.png)
![4-methoxy-N'-[(E)-{3-[(4-methylbenzyl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B10890021.png)
![2-(biphenyl-4-yloxy)-N'-[(E)-(2-bromo-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B10890035.png)
![(2E)-2-cyano-3-(2,3-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10890041.png)
![Propan-2-yl 2-{[(4-tert-butylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10890043.png)
![2-{2,5-dimethyl-3-[(Z)-(1-methyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B10890050.png)

methanone](/img/structure/B10890060.png)
![[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](3-methoxyphenyl)methanone](/img/structure/B10890063.png)
